Filgotinib - 1206161-97-8

Filgotinib

Catalog Number: EVT-268104
CAS Number: 1206161-97-8
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filgotinib (GLPG0634) is a selective Janus kinase 1 (JAK1) inhibitor that is currently being investigated for its potential in treating chronic inflammatory diseases. [] It acts by selectively blocking the intracellular signaling pathway of cytokines that are involved in inflammatory processes. [] This selectivity for JAK1 over other JAK family members makes it a potentially valuable tool in treating inflammatory diseases while minimizing potential side effects associated with broader JAK inhibition. []

GS-829845

Compound Description: GS-829845 is the primary active metabolite of Filgotinib. It exhibits the same Janus kinase 1 (JAK1) selectivity profile as the parent compound.

Methotrexate

Adalimumab

Tofacitinib

Compound Description: Tofacitinib is another JAK inhibitor, but unlike Filgotinib's preferential JAK1 inhibition, tofacitinib inhibits JAK1, JAK3, and to a lesser extent, JAK2.

Relevance: Tofacitinib is also used for the treatment of Ulcerative Colitis (UC) and serves as a comparator to assess the efficacy and safety of Filgotinib in treating UC. The differential selectivity for JAK family members may contribute to differences in their clinical profiles.

Vedolizumab

Compound Description: Vedolizumab is a gut-selective biologic therapy that targets α4β7 integrin, inhibiting lymphocyte trafficking to the gut and thus reducing inflammation in UC. It is available in both intravenous (IV) and subcutaneous (SC) formulations.

Relevance: Vedolizumab is another advanced treatment option for UC, and indirect comparisons have been conducted to assess the relative efficacy and safety of Filgotinib compared to vedolizumab.

Ustekinumab

Compound Description: Ustekinumab is a biologic therapy targeting the p40 subunit shared by interleukin-12 (IL-12) and IL-23, both key inflammatory cytokines involved in the pathogenesis of UC.

Relevance: Ustekinumab is an approved treatment for moderate-to-severe UC, and matching-adjusted indirect comparisons have been conducted to assess the efficacy and safety of Filgotinib relative to ustekinumab.

Lanraplenib

Compound Description: Lanraplenib is a spleen tyrosine kinase (Syk) inhibitor investigated for the treatment of lupus membranous nephropathy (LMN). Syk is involved in B cell receptor signaling, and its inhibition may modulate immune responses in autoimmune diseases.

Relevance: In a Phase II trial, lanraplenib was compared to Filgotinib for the treatment of LMN. While the study was limited by a small sample size, the findings suggested that Filgotinib may offer a potential therapeutic benefit in LMN.

Synthesis Analysis

The synthesis of filgotinib involves several key steps, primarily focusing on the construction of its core structure through various chemical reactions.

  1. Initial Condensation: The synthesis begins with the condensation of 6-chloro-2-aminopyridine with di-tert-butyl dicarbonate to form 6-chloro-2-tert-butyloxycarbonyl aminopyridine.
  2. Hydrolysis: This intermediate undergoes hydrolysis to yield 6-hydroxyl-2-tert-butyloxycarbonyl aminopyridine.
  3. Esterification: The hydroxyl group is then converted into a trifluoromethanesulfonate through esterification with trifluorinated methyl sulfonic anhydride.
  4. Final Amidation: The final step involves amidation with a thiomorpholine derivative to produce filgotinib .
Molecular Structure Analysis

Filgotinib has a complex molecular structure characterized by its specific arrangement of atoms which contributes to its biological activity. The chemical formula for filgotinib is C16_{16}H19_{19}ClF3_{3}N3_{3}O2_{2}S, and its molecular weight is approximately 392.85 g/mol.

Structural Data:

  • Molecular Structure: The structure features a pyridine ring, a trifluoromethyl group, and a thiomorpholine moiety.
  • Key Functional Groups: The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and selectivity towards JAK1.
Chemical Reactions Analysis

Filgotinib undergoes various chemical reactions during its synthesis and metabolism:

  1. Condensation Reactions: These are pivotal in forming the initial intermediates required for constructing the core structure.
  2. Hydrolysis: This reaction converts esters into alcohols, essential for forming more reactive intermediates.
  3. Esterification: This reaction introduces functional groups that are crucial for biological activity.
  4. Amidation: Finalizing the structure through this reaction is critical for enhancing potency against JAK1 .

These reactions are carefully controlled to ensure high purity and yield of the final product.

Mechanism of Action

Filgotinib operates by selectively inhibiting JAK1, which is integral to the signaling pathways of various pro-inflammatory cytokines.

Process:

  • Binding Affinity: Filgotinib binds with high affinity to the ATP-binding site of JAK1, effectively blocking its kinase activity.
  • Inhibition of Cytokine Signaling: By inhibiting JAK1, filgotinib disrupts the downstream signaling pathways activated by cytokines such as interleukin-6 and interferon-gamma, leading to reduced inflammation and immune response.

Data:

Studies have demonstrated that filgotinib exhibits selective inhibition of JAK1 over other kinases, minimizing off-target effects and enhancing its therapeutic profile .

Physical and Chemical Properties Analysis

Filgotinib exhibits distinct physical and chemical properties that influence its pharmacokinetics:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water, which affects formulation strategies.
  • Stability: Filgotinib is stable under standard storage conditions but requires protection from moisture.
  • Melting Point: The melting point is typically around 150°C, indicating thermal stability during storage.

These properties are critical when considering drug formulation and delivery systems.

Applications

Filgotinib has significant applications in clinical settings:

  • Rheumatoid Arthritis Treatment: It has been approved for use in patients with moderate to severe rheumatoid arthritis who have had an inadequate response to one or more disease-modifying antirheumatic drugs.
  • Ulcerative Colitis Treatment: Clinical trials have shown efficacy in treating ulcerative colitis, providing an alternative therapeutic option for patients unresponsive to conventional therapies.
  • Research Applications: Beyond clinical use, filgotinib serves as a valuable tool in pharmacological research aimed at understanding JAK signaling pathways and developing new therapies for autoimmune diseases .
Introduction to Janus Kinase (JAK) Inhibition in Immune Modulation

The JAK-STAT Signaling Pathway in Autoimmune Pathogenesis

The JAK-STAT (Janus kinase–signal transducer and activator of transcription) pathway functions as a universal communication channel connecting extracellular cytokine signals to nuclear gene transcription. Over 50 cytokines—including interleukins (IL-6, IL-12, IL-23), interferons (IFN-α/γ), and colony-stimulating factors (G-CSF)—activate this cascade. Upon cytokine binding to transmembrane receptors, receptor-associated JAKs (JAK1, JAK2, JAK3, TYK2) undergo reciprocal phosphorylation, creating docking sites for STAT transcription factors. Phosphorylated STATs dimerize, translocate to the nucleus, and drive expression of inflammatory mediators (e.g., matrix metalloproteinases, chemokines, acute-phase proteins) [2] [5] [8].

In autoimmune disorders like rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD), dysregulated JAK-STAT signaling manifests through multiple mechanisms:

  • Constitutive activation of STAT1/STAT3 in synovial tissue, perpetuating synovitis and joint destruction [8]
  • Pathogenic cytokine loops where TNF-α and IL-6 further amplify JAK-STAT signaling [5]
  • Epigenetic modifications that silence endogenous inhibitors like SOCS (suppressors of cytokine signaling) proteins [5] [8]

Genome-wide association studies confirm that polymorphisms in JAK2, TYK2, and STAT4 genes correlate with susceptibility to systemic lupus erythematosus, RA, and other IMIDs, underscoring the pathway’s centrality in autoimmunity [2] [5].

Evolution of JAK Inhibitors: From Pan-Inhibition to Isoform Selectivity

First-generation JAK inhibitors employed broad-spectrum kinase blockade:

  • Tofacitinib: Inhibits JAK1/JAK3 > JAK2, approved for RA/IBD [1]
  • Ruxolitinib: JAK1/JAK2-focused, used in myelofibrosis [5]

While clinically effective, pan-JAK inhibition carries mechanistic trade-offs:

  • JAK2 blockade: Associated with anemia/thrombocytopenia due to impaired erythropoietin/thrombopoietin signaling [5] [8]
  • JAK3 inhibition: Alters lymphocyte homeostasis via IL-2/IL-4/IL-15 interference [8]
  • TYK2 suppression: Diminishes antiviral IFN responses [1]

Second-generation agents prioritize kinase isoform selectivity to optimize therapeutic indices. This strategy exploits structural differences in JAK ATP-binding pockets:

  • JH1 domain variations: JAK1 features a smaller solvent front pocket than JAK2, enabling selective inhibitor design [5]
  • Pseudokinase (JH2) interactions: Allosteric modulation fine-tunes selectivity [8]

Table 1: Selectivity Profiles of Clinical-Stage JAK Inhibitors

CompoundJAK1JAK2JAK3TYK2Selectivity Rationale
Tofacitinib+++++++++ATP-competitive pan-inhibitor
Baricitinib++++++++JAK1/JAK2 focus
Filgotinib+++++±+JAK1-preferential hinge binder
Upadacitinib++++++++JAK1 > JAK2 via extended binding

+++ = high inhibition; ++ = moderate; + = low; ± = minimal [4] [5] [9]

Filgotinib as a Second-Generation JAK1-Preferential Inhibitor

Filgotinib (GLPG0634, Jyseleca®) exemplifies precision JAK inhibition through its >30-fold selectivity for JAK1 over JAK2 and minimal JAK3 affinity. Biochemically, it achieves this via:

  • Reversible ATP competition: Binds JAK1’s catalytic cleft with higher residence time than JAK2 [4]
  • Hinge region interactions: Hydrogen bonds with JAK1 Leu959 and Glu966 confer specificity [10]
  • Metabolic stability: The primary metabolite GS-829845 retains JAK1 selectivity, sustaining pharmacodynamic effects [4]

Clinical Validation in Immune-Mediated Diseases

Filgotinib’s therapeutic impact is demonstrated across multiple IMIDs:

Rheumatoid ArthritisIn the Phase III FINCH 1 trial (MTX-IR patients):

  • Radiographic inhibition: Filgotinib 200 mg + MTX showed superior inhibition of joint damage (ΔmTSS = 0.2) vs. adalimumab + MTX (ΔmTSS = 0.7) at 52 weeks (p<0.05) [10]
  • Clinical remission: 37.9% achieved SDAI ≤3.3 at 12 weeks, exceeding comparators in Bayesian network meta-analysis [10]

Table 2: Efficacy of Filgotinib vs. Other JAK Inhibitors in RA (Network Meta-Analysis)

EndpointBest Performing Agent (Probability Ranking)
mTSS Change (48-52 wk)1. Filgotinib 200mg > 2. Filgotinib 100mg > 3. Adalimumab
Erosion ScoreFilgotinib 200mg (Highest probability score)
SDAI ≤3.3 (12 wk)Filgotinib 200mg > Upadacitinib 15mg > Baricitinib 4mg

Adapted from Bayesian analysis of 6,933 patients across 5 trials [10]

Emerging ApplicationsThe DRIMID consortium trial (NCT06285539) is evaluating filgotinib in rare IMIDs:

  • Behçet’s disease: Targets IFN-γ-driven inflammation via JAK1 blockade [4]
  • IgG4-related disease: Suppresses plasmablast differentiation and IL-4-dependent fibrosis [4]Preliminary data show reduced glucocorticoid dependence, validating JAK1’s role across diverse cytokine axes [4] [9].

Properties

CAS Number

1206161-97-8

Product Name

Filgotinib

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

Solubility

Soluble in DMSO, not in water

Synonyms

GLPG0634; GLPG 0634; GLPG-0634. Filgotinib; PubChemSID 163643231

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.